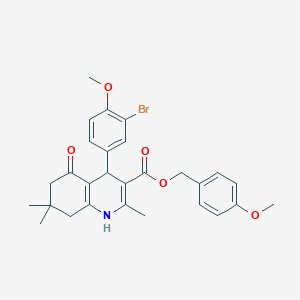

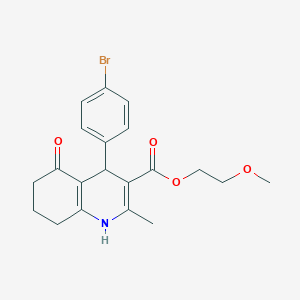

4-methoxybenzyl 4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

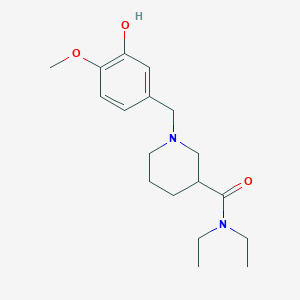

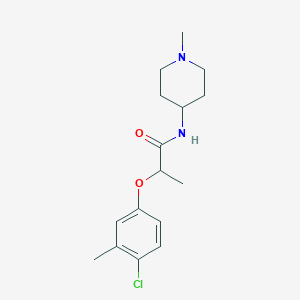

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of heterocyclic compound. The molecule also contains methoxy groups (-OCH3), a bromo group (-Br), and a carboxylate group (-CO2-). These functional groups can greatly influence the compound’s chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the quinoline backbone could be formed through a Skraup or Doebner-Miller synthesis, while the methoxy groups could be introduced through Williamson ether synthesis. The bromo group could be added through electrophilic aromatic substitution, and the carboxylate group through a variety of methods including nucleophilic acyl substitution .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electron-donating methoxy groups and electron-withdrawing carboxylate group would create areas of varying electron density, which could influence how the molecule interacts with other compounds .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the bromo group is a good leaving group, so it could be replaced by other groups in nucleophilic substitution reactions. The carboxylate group could participate in acid-base reactions, and the methoxy groups could be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like carboxylate and methoxy could make the compound more soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .Mécanisme D'action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s intended to be a drug, its mechanism would depend on what biological target it’s designed to interact with. The compound’s functional groups could potentially allow it to form hydrogen bonds or other interactions with biological molecules .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-methoxyphenyl)methyl 4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30BrNO5/c1-16-24(27(32)35-15-17-6-9-19(33-4)10-7-17)25(18-8-11-23(34-5)20(29)12-18)26-21(30-16)13-28(2,3)14-22(26)31/h6-12,25,30H,13-15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDGIIVAXMLQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Br)C(=O)OCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)

![2-(4-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5083393.png)

![1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5083404.png)

![4-(4-cyclopentyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5083434.png)

![2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)

![1-[4-methoxy-3-(methoxymethyl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5083445.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083452.png)